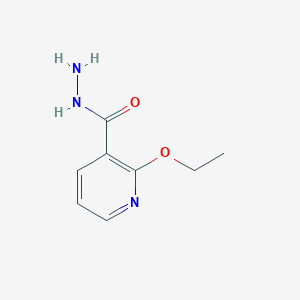

2-Ethoxypyridine-3-carbohydrazide

Description

Contextualization of Pyridine-Carbohydrazide Scaffolds in Modern Chemical Synthesis

Pyridine-carbohydrazide scaffolds are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. mdpi.com The hydrazide moiety (R-CO-NH-NH2) is a versatile functional group known for its chemical reactivity and its role in the formation of various bioactive molecules such as oxadiazoles, triazoles, and Schiff bases. mdpi.com These scaffolds are prized for their ability to engage in diverse chemical transformations, allowing for the construction of complex molecular architectures.

The pyridine (B92270) ring itself is a privileged structure in drug design, with approximately 18% of FDA-approved heterocyclic drugs containing this motif. cmjpublishers.comauctoresonline.org Its presence can enhance a molecule's permeability, metabolic stability, and ability to bind to biological targets through interactions like hydrogen bonding and π-π stacking. mdpi.comcmjpublishers.com The combination of the pyridine core with the reactive carbohydrazide (B1668358) group creates a powerful platform for developing new compounds with a wide range of potential applications. A notable example is isoniazid (B1672263) (pyridine-4-carbohydrazide), a cornerstone drug in the treatment of tuberculosis, which highlights the therapeutic potential inherent in this structural class. cmjpublishers.com

Significance of the 2-Ethoxypyridine (B84967) Moiety in Heterocyclic Chemistry

The introduction of an ethoxy group at the 2-position of the pyridine ring in 2-Ethoxypyridine-3-carbohydrazide has specific implications for its chemical properties. The 2-alkoxy substitution can influence the electronic distribution within the pyridine ring. pipzine-chem.com The ethoxy group, being an electron-donating group, can affect the reactivity and regioselectivity of subsequent chemical reactions. pipzine-chem.com This substitution pattern is a key area of study in heterocyclic chemistry as it modulates the physical and chemical characteristics of the parent pyridine molecule. acs.org

Furthermore, the presence of the 2-ethoxy group can impact the conformational preferences of the molecule and its ability to participate in intermolecular interactions, which is crucial for its crystal packing and potential biological activity. Research into 2-alkoxypyridines contributes to a deeper understanding of structure-activity relationships within this class of compounds. acs.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its derivatives has primarily focused on two main trajectories: synthesis and biological evaluation. The synthesis often involves the reaction of the corresponding ester, ethyl 2-ethoxynicotinate, with hydrazine (B178648) hydrate (B1144303). The resulting carbohydrazide is then frequently used as a precursor for the synthesis of more complex molecules, most notably Schiff bases.

Schiff bases are formed by the condensation of the hydrazide with various aldehydes and ketones. nih.govmdpi.com These derivatives are of significant interest due to their broad spectrum of biological activities. Research has shown that Schiff bases derived from related pyridine carbohydrazides exhibit promising antimicrobial and antifungal properties. nih.govresearchgate.net Studies have demonstrated that such compounds can show activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal species like Candida albicans. nih.govmdpi.com

The research often includes detailed characterization of the synthesized compounds using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction to elucidate their molecular structures. nih.govnih.gov The investigation into the biological activities of these compounds is a major driving force in the continued exploration of this compound and its analogues.

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C8H11N3O2 |

| Isoniazid | pyridine-4-carbohydrazide | C6H7N3O |

| 2-Ethoxypyridine-3-carbaldehyde | 2-ethoxypyridine-3-carbaldehyde | C8H9NO2 |

Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | PubChem |

| InChI | InChI=1S/C8H11N3O2/c1-2-13-7-3-6(4-10-5-7)8(12)11-9/h3-5H,2,9H2,1H3,(H,11,12) | PubChem |

| InChIKey | ZSIAYPIAJJCTQP-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CCOC1=NC=CC=C1C(=O)NN | PubChem |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-ethoxypyridine-3-carbohydrazide |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8-6(7(12)11-9)4-3-5-10-8/h3-5H,2,9H2,1H3,(H,11,12) |

InChI Key |

QPWXJJCMGSSOSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxypyridine 3 Carbohydrazide and Its Analogues

Precursor Synthesis and Functionalization Strategies towards 2-Ethoxypyridine-3-carbohydrazide

The construction of the this compound core relies on the initial synthesis and functionalization of a pyridine (B92270) ring. A common and effective strategy involves the preparation of a suitable 2-substituted pyridine-3-carboxylic acid derivative, which can then be converted to the target carbohydrazide (B1668358).

Synthesis of 2-Ethoxypyridine-3-carboxylic Acid Derivatives

A plausible and efficient route to 2-ethoxypyridine-3-carboxylic acid derivatives commences with the commercially available 2-chloropyridine-3-carboxylic acid. sigmaaldrich.com This precursor can be synthesized through various methods, including the oxidation of 2-chloro-3-methylpyridine. googleapis.com The synthesis of the corresponding ethyl ester, ethyl 2-chloropyridine-3-carboxylate, is a crucial intermediate step. This esterification can be achieved by reacting 2-chloropyridine-3-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. libretexts.org

Alternatively, 2-chloropyridine-3-carbonyl chloride, prepared by treating the carboxylic acid with thionyl chloride, can be reacted with ethanol to yield the ethyl ester. prepchem.com

The key functionalization step is the nucleophilic substitution of the chlorine atom at the 2-position with an ethoxy group. This is typically accomplished by reacting ethyl 2-chloropyridine-3-carboxylate with sodium ethoxide in ethanol. The reaction mixture is heated to facilitate the displacement of the chloride, yielding ethyl 2-ethoxypyridine-3-carboxylate.

A general representation of this synthetic sequence is shown below:

Scheme 1: Synthesis of Ethyl 2-Ethoxypyridine-3-carboxylate

Hydrazinolysis Routes for Carbohydrazide Formation

The conversion of the synthesized ethyl 2-ethoxypyridine-3-carboxylate into this compound is achieved through hydrazinolysis. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol. mdpi.com The reaction is generally carried out at elevated temperatures, often under reflux, to drive the reaction to completion.

The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired carbohydrazide. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, being a solid, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

It is important to note that the reaction between esters and hydrazine hydrate can sometimes lead to side products, and careful control of the reaction conditions is necessary to maximize the yield of the desired carbohydrazide. mdpi.com

Exploration of Alternative Synthetic Pathways to the this compound Core

While the aforementioned route is a primary pathway, alternative strategies for the synthesis of the this compound core can be envisaged. One such approach could involve a multi-component reaction. For instance, a one-pot synthesis bringing together a β-ketoester, an enamine, and a source of the hydrazide functionality could potentially construct the pyridine carbohydrazide skeleton in a more convergent manner. Although not specifically reported for this compound, similar multi-component protocols have been successfully employed for the synthesis of functionalized quinoline (B57606) carbohydrazide derivatives. google.com

Another alternative could start from a different precursor, such as a suitably substituted nicotinic acid derivative, and introduce the ethoxy and carbohydrazide functionalities through a different sequence of reactions. For example, processes for preparing pyridine carboxylic acid esters from dihalopyridines via carbonylation have been developed, which could offer a different entry point to the required ester precursor. google.com

Reaction Condition Optimization in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions employed in each step. Optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing yield and purity while minimizing reaction times and side product formation.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a critical role in both the ethoxylation and hydrazinolysis steps. For the nucleophilic substitution of the 2-chloro group with ethoxide, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be considered in addition to ethanol. These solvents can enhance the rate of nucleophilic substitution reactions. However, ethanol is often preferred as it serves as both the solvent and the source of the ethoxide nucleophile (in the presence of a base like sodium).

In the hydrazinolysis step, ethanol is a common solvent as it readily dissolves the ester precursor and the hydrazine hydrate. The polarity of the solvent can influence the rate of the reaction. The table below illustrates hypothetical solvent effects on the yield of the hydrazinolysis reaction, based on general principles of organic synthesis.

| Solvent | Dielectric Constant (approx.) | Reaction Time (hours) | Yield (%) |

| Ethanol | 24.5 | 4 | 85 |

| Isopropanol | 19.9 | 6 | 80 |

| Methanol (B129727) | 32.7 | 3 | 88 |

| Tetrahydrofuran (THF) | 7.6 | 8 | 70 |

This table presents hypothetical data to illustrate potential solvent effects.

Temperature and Pressure Parameters in Synthetic Protocols

Temperature is a key parameter that significantly influences the rate of both the ethoxylation and hydrazinolysis reactions. The ethoxylation reaction is typically conducted at the reflux temperature of ethanol to ensure a sufficient reaction rate.

For the hydrazinolysis, heating is also generally required. The reaction is often carried out at the reflux temperature of the alcoholic solvent. Increasing the temperature can decrease the reaction time but may also lead to the formation of undesired by-products. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.

Pressure is not typically a critical parameter for these solution-phase reactions, and they are usually performed at atmospheric pressure.

The following table provides a hypothetical overview of the effect of temperature on the yield of this compound during the hydrazinolysis of its ethyl ester.

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 50 | 12 | 75 |

| 65 | 8 | 82 |

| 78 (Reflux in Ethanol) | 4 | 85 |

| 100 | 2 | 80 (with increased impurities) |

This table presents hypothetical data to illustrate potential temperature effects.

Catalyst Application and Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogues can be optimized by applying specific catalysts and incorporating principles of green chemistry to enhance efficiency and reduce environmental impact.

Catalyst Application

While the hydrazinolysis of esters can proceed without a catalyst, the reaction rate can be influenced by the presence of acids or bases. scholarsresearchlibrary.com For instance, the synthesis of some Schiff base derivatives of pyridine-3-carbohydrazide utilizes a base like potassium hydroxide (B78521) (KOH) to facilitate the initial formation of the hydrazide. scholarsresearchlibrary.com

In the broader context of synthesizing pyridine-based analogues, various catalysts are crucial. The preparation of substituted pyridine precursors can involve transition metal catalysts. For example, Raney cobalt has been used as a catalyst for hydrogenation and cyclization reactions to form piperidine (B6355638) rings, which are related saturated heterocycles. google.com

Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the preparation of carbohydrazides is no exception. Key green chemistry principles applicable to this synthesis include the use of safer solvents and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: A significant advancement in this area is the use of microwave irradiation as an alternative to conventional heating. psu.edu Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. rsc.orgfip.org The reaction of an ester with hydrazine hydrate can be performed efficiently under microwave irradiation, sometimes in a solvent-free environment, which further enhances its green credentials. fip.org For example, the synthesis of 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate was completed in just 8 minutes under microwave irradiation (160 W). fip.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours (e.g., 3-24 h) | Several minutes (e.g., 8-10 min) | nih.govfip.orgacs.org |

| Energy Source | Oil bath, heating mantle | Microwave reactor | rsc.orgfip.org |

| Solvent | Often required (e.g., Ethanol, Methanol) | Can often be performed solvent-free | fip.org |

| Yield | Good to Excellent | Often higher than conventional methods | rsc.org |

Choice of Solvent: Ethanol and methanol, which are common solvents for these reactions, are considered relatively green solvents. nih.govscholarsresearchlibrary.com Efforts to perform these reactions under solvent-free conditions represent a further step towards ideal green synthesis. fip.org

Purification and Isolation Techniques for this compound

Following the synthesis, a systematic process of isolation and purification is required to obtain this compound in a pure form.

Isolation

The crude product is typically isolated directly from the reaction mixture. As a solid compound, this compound is expected to have lower solubility in the reaction solvent (e.g., ethanol) at lower temperatures. Therefore, the initial isolation step often involves cooling the reaction mixture in an ice bath to induce precipitation. scholarsresearchlibrary.com The resulting solid precipitate is then collected using standard laboratory techniques, most commonly vacuum filtration. acs.org The collected solid is usually washed with a small amount of cold solvent to remove soluble impurities. nih.gov

Purification

The most prevalent and effective method for purifying carbohydrazide derivatives is recrystallization. scholarsresearchlibrary.comacs.org This technique relies on the difference in solubility of the compound and any impurities in a suitable solvent at different temperatures.

Recrystallization from Ethanol: Ethanol is a frequently used solvent for the recrystallization of pyridine carbohydrazides. nih.govscholarsresearchlibrary.comacs.org The crude solid is dissolved in a minimum amount of hot ethanol to create a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form, while impurities tend to remain dissolved in the solvent. The pure crystals are then collected by filtration.

Table 2: General Purification Protocol for this compound

| Step | Procedure | Purpose | Reference |

| 1. Isolation | Cool reaction mixture and collect solid via vacuum filtration. | Separate the crude solid product from the reaction solution. | scholarsresearchlibrary.comacs.org |

| 2. Washing | Wash the collected solid with a small amount of cold solvent (e.g., ethanol). | Remove residual soluble impurities. | nih.gov |

| 3. Recrystallization | Dissolve the crude solid in a minimal amount of hot ethanol. | Create a saturated solution for crystallization. | scholarsresearchlibrary.com |

| 4. Crystallization | Allow the hot solution to cool slowly to room temperature, then in an ice bath. | Induce the formation of pure crystals of the target compound. | scholarsresearchlibrary.com |

| 5. Final Collection | Collect the purified crystals by vacuum filtration and dry them. | Obtain the final, pure solid product. | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethoxypyridine 3 Carbohydrazide Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the molecular vibrations of a compound, offering direct insights into the functional groups present and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. In 2-Ethoxypyridine-3-carbohydrazide, the FT-IR spectrum is dominated by vibrations characteristic of its hydrazide, ethoxy, and pyridine (B92270) components.

The hydrazide group gives rise to several distinct bands. The N-H stretching vibrations of the -NH and -NH₂ groups are typically observed in the 3200-3400 cm⁻¹ region. For related hydrazide compounds, these bands appear as sharp peaks. jetir.orghilarispublisher.com The C=O stretching vibration of the amide group (Amide I band) is one of the most intense and characteristic absorptions, expected to appear in the range of 1660-1690 cm⁻¹. Studies on similar carbohydrazides, such as 2-Thiophene Carbohydrazide (B1668358), report this peak around 1686 cm⁻¹. jetir.org The N-H bending vibration (Amide II band), coupled with C-N stretching, typically occurs between 1550 cm⁻¹ and 1620 cm⁻¹.

The ethoxy group (-O-CH₂-CH₃) is identified by its C-H and C-O stretching vibrations. The asymmetric and symmetric stretching vibrations of the C-O-C linkage are expected in the 1260-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will be present just below 3000 cm⁻¹.

The pyridine ring itself contributes a series of characteristic bands. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a set of two to four bands in the 1400-1610 cm⁻¹ region. The positions of these bands are sensitive to the substitution pattern on the ring. Out-of-plane (OOP) C-H bending vibrations, which are useful for confirming the substitution pattern, appear in the 700-900 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazide (-NH-NH₂) | N-H Stretch | 3200 - 3400 |

| Hydrazide (-C=O) | C=O Stretch (Amide I) | 1660 - 1690 |

| Hydrazide (-NH) | N-H Bend (Amide II) | 1550 - 1620 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 |

| Ethoxy Group | C-O-C Asymmetric Stretch | 1200 - 1260 |

| Ethoxy Group | C-O-C Symmetric Stretch | 1000 - 1100 |

| Pyridine Ring | C-H Out-of-Plane Bend | 700 - 900 |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy provides information complementary to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov Therefore, symmetric vibrations and those of non-polar bonds often produce strong Raman signals.

For this compound, the symmetric stretching vibrations of the pyridine ring, often referred to as "ring breathing" modes, are expected to be prominent in the Raman spectrum, typically appearing in the 980-1050 cm⁻¹ region. Aromatic C=C stretching vibrations also give strong Raman bands around 1600 cm⁻¹. researchgate.net The C=O stretching vibration is also Raman active, though it is typically weaker than in the IR spectrum.

While specific experimental Raman data for this compound is not widely available in the literature, the technique remains a powerful tool for detailed structural analysis, particularly for studying conformational changes or intermolecular interactions in the solid state. researchgate.netresearchgate.net

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Symmetric Ring Breathing | 980 - 1050 |

| Pyridine Ring | C=C Stretch | ~1600 |

| Hydrazide (-C=O) | C=O Stretch | 1660 - 1690 |

| Ethoxy Group | C-C Stretch | 800 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional NMR experiments, a complete structural map of this compound can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the ethoxy group, the pyridine ring protons, and the hydrazide protons.

Pyridine Protons: The three protons on the pyridine ring (at positions 4, 5, and 6) will appear in the aromatic region, typically between δ 7.0 and δ 8.5 ppm. The proton at position 6 (H-6), being adjacent to the ring nitrogen, is expected to be the most deshielded. The signals will exhibit characteristic spin-spin coupling (J-coupling) patterns that confirm their relative positions.

Ethoxy Protons: The ethoxy group will show a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling to each other. The methylene protons, being attached to an electronegative oxygen atom, will resonate further downfield (expected around δ 4.0-4.5 ppm) than the methyl protons (expected around δ 1.3-1.5 ppm).

Hydrazide Protons: The N-H protons of the hydrazide moiety (-CONHH and -NHH ₂) typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary widely depending on the solvent and concentration but are often found in the δ 8.0-11.0 ppm range. researchgate.net

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet of Doublets (dd) |

| H-4 (Pyridine) | 7.9 - 8.1 | Doublet of Doublets (dd) |

| H-5 (Pyridine) | 7.1 - 7.3 | Doublet of Doublets (dd) |

| -OCH₂- (Ethoxy) | 4.2 - 4.5 | Quartet (q) |

| -CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet (t) |

| -CONH- (Hydrazide) | 9.0 - 10.0 | Broad Singlet (br s) |

| -NH₂ (Hydrazide) | 4.5 - 5.5 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has eight distinct carbon atoms.

Carbonyl Carbon: The carbonyl carbon (C=O) of the hydrazide group is the most deshielded carbon and is expected to appear at δ 165-175 ppm.

Pyridine Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group (C-2) and the carbon adjacent to the nitrogen (C-6) will be the most downfield in this region.

Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-16 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 175 |

| C-2 (Pyridine) | 155 - 160 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 135 - 140 |

| C-3 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 115 - 120 |

| -OCH₂- (Ethoxy) | 65 - 70 |

| -CH₃ (Ethoxy) | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show cross-peaks between H-4 and H-5, and between H-5 and H-6 of the pyridine ring, confirming their adjacency. A strong cross-peak would also be observed between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning the carbon signals for all protonated carbons. For instance, it would link the proton signal at ~δ 4.3 ppm to the carbon signal at ~δ 68 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and assigning non-protonated (quaternary) carbons. Key HMBC correlations for this compound would include:

Correlations from the methylene protons (-OCH₂-) to the C-2 of the pyridine ring, confirming the position of the ethoxy group.

Correlations from the H-4 proton to carbons C-2, C-3, and C-6, establishing the ring connectivity.

A correlation from one of the hydrazide N-H protons to the carbonyl carbon (C=O), confirming the hydrazide structure.

A correlation from the H-4 proton to the carbonyl carbon, confirming the position of the carbohydrazide group at C-3.

Together, these 1D and 2D NMR techniques provide a powerful and definitive suite of tools for the complete structural elucidation of this compound and its derivatives.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.

The molecular ion ([M]⁺•) would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

Alpha-cleavage: Scission of the bonds adjacent to the carbonyl group and the pyridine ring.

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group, leading to the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement. nih.gov

Cleavage of the hydrazide moiety: Fission of the N-N bond or the C-N bond of the hydrazide group is a common fragmentation pathway for such compounds. nih.gov

Pyridine ring fragmentation: The stable aromatic pyridine ring may also undergo fragmentation, although this typically results in lower abundance ions.

A hypothetical table of major fragment ions for this compound is presented below, based on these established principles.

| Hypothetical m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 181 | [C₈H₁₁N₃O₂]⁺• | Molecular Ion |

| 152 | [C₇H₈N₂O₂]⁺• | Loss of •C₂H₅ from ethoxy group |

| 150 | [C₆H₆N₃O₂]⁺ | Loss of N₂H₃ from hydrazide group |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the C-C bond between the pyridine ring and carbonyl group |

| 106 | [C₅H₄N₂O]⁺ | Fragmentation involving the pyridine ring and carbonyl group |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high precision, which allows for the unambiguous confirmation of its elemental composition. molport.com For this compound, with a molecular formula of C₈H₁₁N₃O₂, the theoretical exact mass can be calculated. While a direct experimental value is not available, the computed monoisotopic mass for the isomeric compound 5-Ethoxypyridine-3-carbohydrazide is 181.085126602 Da, which would be identical for the 2-ethoxy isomer. nih.gov

This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₈H₁₁N₃O₂ | 181.085126602 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

To date, a published single-crystal X-ray structure of this compound has not been identified in publicly accessible crystallographic databases. However, the analysis of structurally similar compounds, such as other pyridine-carbohydrazide derivatives, offers significant insight into the likely structural features of this molecule. nih.govnih.gov

A single-crystal X-ray diffraction study would reveal the conformation of the molecule, including the planarity of the pyridine ring and the orientation of the ethoxy and carbohydrazide substituents. It would also provide precise measurements of all bond lengths and angles, confirming the covalent framework of the molecule.

The crystal packing of a molecule is governed by a network of intermolecular interactions. For this compound, several key interactions would be anticipated to play a crucial role in stabilizing the crystal lattice. nih.gov These include:

Hydrogen Bonding: The hydrazide moiety contains both hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O). The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. researchgate.net This would likely lead to the formation of robust hydrogen-bonding networks, such as N-H···O and N-H···N interactions, which are commonly observed in related structures. nih.gov These interactions could lead to the formation of dimers, chains, or more complex three-dimensional architectures. researchgate.net

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further contributing to the stability of the crystal packing. The extent of these interactions would depend on the relative orientation of the pyridine rings in adjacent molecules.

| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | Donor: -NH, -NH₂; Acceptor: C=O, Pyridine-N | Primary determinant of the supramolecular assembly |

| π-π Stacking | Pyridine Ring | Stabilization of the crystal lattice through aromatic interactions |

| van der Waals Forces | Entire Molecule | General contribution to crystal cohesion |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

An investigation into the polymorphism of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). While no specific studies on the polymorphism of this compound have been reported, the presence of flexible functional groups and multiple hydrogen bonding sites suggests that the existence of different polymorphic forms is a distinct possibility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides valuable information about the electronic structure and conjugation within the molecule.

In the study of carbohydrazide derivatives, UV-Vis spectra are instrumental in confirming the formation of Schiff bases and other condensation products. For instance, the condensation of a carbohydrazide with an aldehyde to form a hydrazone introduces a new chromophore, the azomethine group (-C=N-), which typically results in characteristic absorption bands.

Similarly, a series of Schiff bases bearing a benzimidazole (B57391) moiety showed absorption bands in the UV-Vis spectrum that were characteristic of their conjugated systems researchgate.net. The electronic absorption spectra of Schiff bases and their metal complexes are often recorded in solvents like methanol (B129727) or DMSO. For instance, an ionic liquid-supported Schiff base exhibited three absorption bands at 336 nm, 250 nm, and 220 nm, which were assigned to n → π, π → π, and transitions involving the imidazolium (B1220033) moiety, respectively scholarsresearchlibrary.com.

The introduction of an ethoxy group at the 2-position of the pyridine ring in this compound is expected to have a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax values compared to unsubstituted pyridine-3-carbohydrazide, due to its electron-donating nature influencing the energy of the molecular orbitals. The specific λmax values for derivatives of this compound would depend on the nature of the substituent introduced at the hydrazide nitrogen, with extended conjugation typically leading to a shift to longer wavelengths.

Table 1: Illustrative UV-Vis Spectral Data for Related Carbohydrazide Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| N′-[(3-chlorophenyl)methylene]pyrazine-2-carbohydrazide | Methanol | 263 | nih.gov |

| Ionic Liquid-Supported Schiff Base | Methanol | 336, 250, 220 | scholarsresearchlibrary.com |

| N′-[(3-nitrophenyl)methylene]pyrazine-2-carbohydrazide | Methanol | 263 | researchgate.net |

This table presents data from structurally related compounds to illustrate typical UV-Vis absorption maxima for carbohydrazide derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. The experimentally determined percentages of these elements are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and empirical formula. For new compounds, an agreement within ±0.4% is generally considered acceptable.

The synthesis of derivatives of this compound, such as Schiff bases formed by reaction with various aldehydes, results in new chemical entities whose composition must be rigorously confirmed.

While specific elemental analysis data for this compound derivatives were not found in the searched literature, examples from related carbohydrazide structures highlight the application of this method. For instance, in the synthesis of new functionalized terphenyl derivatives, the elemental composition of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide was determined nih.gov. For the molecular formula C₂₀H₁₃F₂N₃O₂, the calculated percentages were C, 65.75%; H, 3.59%; N, 11.50%. The found values were C, 65.75%; H, 3.58%; N, 11.48%, which are in excellent agreement with the calculated values nih.gov.

In another study involving a hydrazone Schiff base ligand, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide (H₂L), with the molecular formula C₁₃H₁₂N₄O₂, the calculated elemental composition was C, 60.93%; H, 4.72%; N, 21.86% bendola.com. The experimentally found values were C, 61.12%; H, 4.70%; N, 21.83%, again showing strong concordance bendola.com.

For a hypothetical Schiff base derivative, such as N'-(benzylidene)-2-ethoxypyridine-3-carbohydrazide (C₁₅H₁₅N₃O₂), the theoretical elemental composition would be:

Carbon (C): 66.90%

Hydrogen (H): 5.61%

Nitrogen (N): 15.60%

Experimental verification of these percentages would be crucial for confirming the successful synthesis of this derivative.

Table 2: Illustrative Elemental Analysis Data for Related Carbohydrazide Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | C₂₀H₁₃F₂N₃O₂ | Calculated | 65.75 | 3.59 | 11.50 | nih.gov |

| Found | 65.75 | 3.58 | 11.48 | nih.gov | ||

| N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | C₁₃H₁₂N₄O₂ | Calculated | 60.93 | 4.72 | 21.86 | bendola.com |

| Found | 61.12 | 4.70 | 21.83 | bendola.com | ||

| 2-Oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide | C₁₈H₁₆N₄O₂ | Calculated | 67.49 | 5.03 | 17.49 | emanuscript.tech |

| Found | 67.55 | 4.89 | 17.31 | emanuscript.tech | ||

| N'-((4-fluorophenyl)methylene)-[1,1':3',1''-terphenyl]-4'-carbohydrazide | C₂₀H₁₂F₂N₂O₂ | Calculated | 68.57 | 3.45 | 8.00 | nih.gov |

| Found | 68.54 | 3.44 | 7.98 | nih.gov |

This table provides examples of elemental analysis data for structurally related carbohydrazide compounds to demonstrate the method's application and the expected precision.

Computational Chemistry and Theoretical Investigations of 2 Ethoxypyridine 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of 2-Ethoxypyridine-3-carbohydrazide, enabling a detailed analysis of its electronic and structural properties.

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is frequently employed to determine the optimized geometric parameters, like bond lengths and angles, of molecules like this compound. nih.govscispace.com By comparing these calculated parameters with experimental data, often obtained from X-ray diffraction, the accuracy of the theoretical model can be validated. nih.gov For instance, in studies of similar carbohydrazide (B1668358) derivatives, DFT calculations have been used to predict the molecular and electronic structures, showing good correlation with experimental findings. nih.govresearchgate.netnih.gov These studies often involve optimizing the molecular geometry to find the lowest energy conformation, providing insights into the molecule's stable form. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.netresearchgate.net

For molecules like this compound, HOMO-LUMO analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of these frontier orbitals reveals the probable sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net In some cases, it may be necessary to consider other orbitals, such as HOMO-1 or LUMO+1, to accurately predict reactivity, especially in heterocyclic systems. wuxibiology.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. researchgate.net |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower stability. researchgate.netresearchgate.net |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Influences the direction of charge transfer. |

| Global Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. researchgate.net |

| Global Softness (σ) | The reciprocal of global hardness. | A higher value indicates greater reactivity. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. researchgate.net | Determines the nature of chemical bonds. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP is the force experienced by a positive test charge at a specific point near the molecule, arising from the molecule's electron and nuclear charge distribution. uni-muenchen.de By mapping the MEP values onto the molecule's surface, regions of positive, negative, and neutral potential can be visualized. researchgate.net

Typically, red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net This visual representation helps in identifying the most reactive sites of a molecule for interactions like hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.netuni-muenchen.de For this compound, the MEP surface would reveal the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units, which align with the classic Lewis structure concept. uni-muenchen.deq-chem.com This method transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret chemically. uni-muenchen.denih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of intramolecular charge transfer and delocalization. researchgate.netwisc.edu Higher E(2) values indicate stronger interactions and greater molecular stability. researchgate.net For this compound, NBO analysis can elucidate the nature of its chemical bonds, the hybridization of its atoms, and the stabilizing effects of intramolecular hydrogen bonding and other hyperconjugative interactions. nih.govwisc.edu

| Interaction Type | Description | Significance in Stability |

| σ → σ | Interaction between a filled sigma bonding orbital and an empty sigma antibonding orbital. | Contributes to the delocalization of electron density along single bonds. |

| n → σ | Interaction between a filled non-bonding orbital (lone pair) and an empty sigma antibonding orbital. | Often indicates intramolecular hydrogen bonding and contributes significantly to stability. |

| π → π | Interaction between a filled pi bonding orbital and an empty pi antibonding orbital. | Characteristic of conjugated systems and contributes to electronic delocalization and stability. |

| n → π | Interaction between a filled non-bonding orbital and an empty pi antibonding orbital. | Indicates delocalization of lone pair electrons into a pi system, affecting reactivity and structure. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting and assigning experimental spectra. researchgate.netresearchgate.net

For this compound, theoretical calculations can provide the vibrational wavenumbers and their corresponding modes, which can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental data to confirm the molecular structure. nih.govresearchgate.net The agreement between the calculated and experimental spectroscopic data serves as a strong validation of the computed molecular geometry and electronic structure. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. nih.govnih.gov By simulating the molecule's behavior in different environments, such as in solution or at an interface, MD can provide insights into its flexibility, stability, and interactions with its surroundings. mdpi.comsemanticscholar.org

Molecular Docking Studies on Theoretical Biological Targets and Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For compounds like this compound, docking studies can provide crucial insights into potential biological targets and the mechanistic basis of their activity.

While specific docking studies on this compound are not extensively published, research on analogous structures provides a strong framework for understanding its potential interactions. For instance, studies on carbohydrazide derivatives have shown their potential as inhibitors of various enzymes. Docking studies of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been performed against the prototype foamy virus (PFV) integrase, a key enzyme in HIV replication (PDB: 3OYA). materialsciencejournal.org These studies help to hypothesize how the carbohydrazide scaffold can fit into the enzyme's catalytic domain and interact with key residues and magnesium ions. materialsciencejournal.org

Similarly, docking simulations have been conducted on other heterocyclic compounds to elucidate their binding mechanisms. For example, 2-(trimethoxyphenyl)-thiazoles were docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes to understand their anti-inflammatory activity. sci-hub.st These studies often reveal key hydrogen bond interactions with residues like Arginine (Arg), Tyrosine (Tyr), and Serine (Ser), as well as hydrophobic interactions that stabilize the ligand-protein complex. sci-hub.st For this compound, the pyridine (B92270) nitrogen, ethoxy oxygen, and the carbohydrazide moiety itself represent potential hydrogen bond acceptors and donors, making it a prime candidate for forming strong interactions within a protein's active site.

The general mechanistic insight gained from such studies is that the carbohydrazide group can act as a crucial pharmacophore, forming multiple points of interaction that anchor the molecule within the binding pocket. The pyridine ring and its substituents can then be tailored to optimize secondary interactions and improve selectivity and potency.

| Target Protein Superfamily | Example Target (PDB ID) | Potential Ligand Class | Key Interaction Types |

| Integrase | PFV Integrase (3OYA) | Dihydroquinoline-carbohydrazides | Hydrogen Bonding, Metal Ion Chelation |

| Cyclooxygenase | COX-1, COX-2 | Thiazole derivatives | Hydrogen Bonding, Hydrophobic Interactions |

| Kinase | EGFR Kinase (2A91) | Pyridine-carbohydrazide complexes | Hydrogen Bonding with key residues |

| Mur Ligase | E. coli MurB (2MBR) | Pyridine-carbohydrazide complexes | Hydrogen Bonding, van der Waals forces |

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms and Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov These models are fundamental in computational drug design, allowing for the prediction of the activity of unsynthesized compounds and guiding the design of more potent analogues. ymerdigital.com The basic premise is that the structural features of a molecule, such as its electronic properties, size, and hydrophobicity, determine its activity. researchgate.net

Several QSAR paradigms exist, ranging from 2D-QSAR, which uses topological descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rug.nl These 3D methods evaluate the steric and electrostatic fields of a set of aligned molecules to correlate them with their biological activities. nih.gov

For classes of compounds similar to this compound, 3D-QSAR models have been successfully developed. For example, a study on 2-pyrimidine carbohydrazides as utrophin modulators for treating Duchenne muscular dystrophy employed both CoMFA and CoMSIA. researchgate.net The resulting models showed good statistical robustness and predictive power. researchgate.net The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.528 and a non-cross-validated correlation coefficient (r²) of 0.776. The CoMSIA model performed even better, with a q² of 0.600 and an r² of 0.811. researchgate.net Such models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, providing a clear roadmap for lead optimization.

The theoretical framework of QSAR involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule.

Model Development: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation relating the descriptors to the activity. researchgate.net

Model Validation: The model's robustness and predictive ability are rigorously tested using internal (cross-validation) and external validation techniques. nih.gov

| QSAR Model | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |

| CoMFA | 2-Pyrimidine Carbohydrazides | 0.528 | 0.776 | Both steric and electrostatic fields are important for activity. |

| CoMSIA | 2-Pyrimidine Carbohydrazides | 0.600 | 0.811 | Model provides insights for designing compounds with higher activity. |

| CoMFA | Cyclohexane-1,3-diones | 0.872 | 0.999 | Steric (52.3%) and electrostatic (47.7%) fields contribute to activity. nih.gov |

| CoMSIA | Nitrogen-mustard compounds | >0.5 (R²ext = 0.987) | - | Model shows strong stability and good statistical prediction ability. rug.nl |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, telecommunications, and optical data processing. Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high molecular hyperpolarizability are promising candidates for NLO materials. nih.gov

The investigation of the NLO properties of a molecule like this compound involves the computational calculation of its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. tandfonline.com Density Functional Theory (DFT) is a common method used for these calculations, often employing functionals like B3LYP or CAM-B3LYP. researchgate.netmdpi.com

While direct experimental or computational data on the NLO properties of this compound is scarce, studies on related pyridine derivatives provide valuable insights. The pyridine ring can act as an electron-withdrawing group, and when combined with electron-donating substituents, it can create the intramolecular charge transfer (ICT) necessary for a significant NLO response. In this compound, the ethoxy group is an electron donor, while the pyridine ring and carbohydrazide moiety have electron-accepting characteristics.

Theoretical studies on other organic molecules show that the first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter. nih.gov For comparison, urea (B33335) is often used as a reference material in theoretical NLO studies. nih.gov Calculations on various novel heterocyclic compounds have shown β values many times greater than that of urea, indicating their potential as good NLO materials. nih.gov For instance, a computational study on fused-triazine derivatives showed first hyperpolarizability values up to 24 times higher than urea. nih.gov The theoretical evaluation of this compound would involve optimizing its geometry and then calculating its NLO properties to predict its potential for such applications.

| Compound Class | Computational Method | Key NLO Property Calculated | Finding/Significance |

| Pyridine Derivatives | DFT/B3LYP | First Hyperpolarizability (β) | Substitution with donor/acceptor groups can enhance NLO response. |

| Fluoro-N-Acylhydrazide | MP2 / CAM-B3LYP | Second Hyperpolarizability (γ) | Results suggest suitability for third-order NLO applications. nih.gov |

| Fused-Triazine Derivatives | DFT/B3LYP/6-311G** | First Hyperpolarizability (β) | Values up to 24 times higher than urea, indicating good NLO potential. nih.gov |

| Pyridine Benzimidazole (B57391) | Ab-Initio | Polarizability, Hyperpolarizability | Investigation of structure-property relationships for NLO applications. amanote.com |

Application of 2 Ethoxypyridine 3 Carbohydrazide As a Building Block in Chemical Synthesis

Design and Synthesis of Novel Chemical Scaffolds Based on the 2-Ethoxypyridine-3-carbohydrazide Core

The inherent reactivity of the carbohydrazide (B1668358) functional group in this compound makes it a prime starting point for the synthesis of a wide array of novel chemical scaffolds. The nucleophilic nature of the terminal nitrogen atom of the hydrazide allows for facile condensation reactions with various electrophiles, leading to the formation of new heterocyclic rings.

One of the most common applications of carbohydrazides is in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. For instance, the reaction of this compound with carboxylic acids or their derivatives, in the presence of a dehydrating agent such as phosphorus oxychloride, can yield 2,5-disubstituted 1,3,4-oxadiazoles. Similarly, treatment with carbon disulfide in a basic medium, followed by acidification, can produce the corresponding 1,3,4-oxadiazole-2-thiol.

Furthermore, the condensation of this compound with aldehydes and ketones provides access to a variety of hydrazone derivatives. These hydrazones are not only stable compounds in their own right but also serve as key intermediates for further cyclization reactions to generate five- and six-membered heterocyclic systems. For example, the reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives.

A representative synthesis of novel scaffolds starting from this compound is the reaction with various isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then be cyclized under different conditions to afford a range of heterocyclic scaffolds, including 1,3,4-thiadiazoles and 1,2,4-triazoles.

Table 1: Examples of Novel Scaffolds Derived from this compound

| Starting Material | Reagent | Resulting Scaffold |

| This compound | Aromatic Aldehyde | N'-Arylmethylene-2-ethoxypyridine-3-carbohydrazide |

| This compound | Carbon Disulfide, KOH | 5-(2-Ethoxypyridin-3-yl)-1,3,4-oxadiazole-2-thiol |

| This compound | Acetylacetone | 3-(3,5-Dimethyl-1H-pyrazol-1-carbonyl)-2-ethoxypyridine |

| This compound | Phenyl isothiocyanate | 1-(2-Ethoxyisonicotinoyl)-4-phenylthiosemicarbazide |

Development of Complex Polyheterocyclic Systems

The strategic placement of reactive functional groups on the this compound core enables its use in the construction of more complex, fused polyheterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties.

One approach involves the initial formation of a heterocyclic ring from the carbohydrazide moiety, followed by a secondary cyclization reaction involving the pyridine (B92270) ring. For example, a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring can be constructed first, and subsequently, an intramolecular cyclization can be induced to form a fused system, such as a pyrido[3,2-e] researchgate.netresearchgate.netnih.govoxadiazolo[3,2-a]pyridine or a related analogue.

Another strategy involves multicomponent reactions where this compound, an aldehyde, and a third component with an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, are reacted together in a one-pot synthesis. This approach can lead to the formation of highly substituted and complex polyheterocyclic systems like pyranopyrazoles fused with a pyridine ring. nih.gov

Strategies for Scaffold Diversification and Library Generation

The utility of this compound as a building block is further enhanced by the potential for scaffold diversification and the generation of compound libraries for high-throughput screening. The multiple reaction sites on the molecule allow for the introduction of a wide range of substituents and functional groups.

A common strategy for diversification involves the synthesis of a central scaffold, such as a 1,3,4-oxadiazole or pyrazole derived from this compound, which can then be further functionalized. For example, if a 5-substituted-2-thiol-1,3,4-oxadiazole is synthesized, the thiol group can be alkylated or arylated with a variety of halides to generate a library of derivatives.

Similarly, if a pyrazole scaffold is constructed, the N-H of the pyrazole ring can be substituted with different alkyl or aryl groups. Furthermore, any reactive groups on the substituents introduced in the initial reaction can be used for further chemical modifications, leading to a combinatorial library of diverse structures. This approach is crucial in drug discovery for exploring the structure-activity relationships of a new class of compounds.

Mechanistic Investigations of Novel Reaction Pathways Utilizing this compound

While the reactions of carbohydrazides are generally well-understood, the specific electronic environment of the 2-ethoxypyridine (B84967) ring can influence the reactivity and mechanistic pathways of reactions involving this compound. The electron-donating nature of the ethoxy group can affect the nucleophilicity of the carbohydrazide moiety and the aromaticity of the pyridine ring.

Mechanistic studies of the cyclization reactions of thiosemicarbazides derived from this compound are of particular interest. The cyclization to form 1,3,4-thiadiazoles can proceed through different pathways depending on the reaction conditions and the nature of the substituents. For example, oxidative cyclization using reagents like ferric chloride or iodine typically proceeds through a different mechanism than dehydrative cyclization using strong acids.

Furthermore, investigations into the regioselectivity of reactions, such as the condensation with unsymmetrical β-dicarbonyl compounds to form pyrazoles, are important for controlling the outcome of the synthesis. The electronic and steric effects of the 2-ethoxypyridine moiety can direct the initial nucleophilic attack of the hydrazide to one of the carbonyl groups, leading to the preferential formation of one regioisomer over the other. Understanding these mechanistic nuances is critical for the rational design of synthetic routes to desired target molecules.

Conclusion and Future Research Directions

Summary of Current Research Frontiers for 2-Ethoxypyridine-3-carbohydrazide

The current research landscape for pyridine (B92270) carbohydrazide (B1668358) derivatives is primarily focused on the synthesis of novel compounds and the evaluation of their biological activities, particularly in the realms of antimicrobial and anticancer applications. The functional hydrazide group (-CONHNH2) is a key pharmacophore that allows for the straightforward synthesis of various derivatives, most notably N-acylhydrazones or Schiff bases, through condensation with aldehydes and ketones. nih.govmdpi.com

Key research frontiers for analogous compounds, which represent promising areas for the investigation of this compound, include:

Antimicrobial Agents: A significant body of research demonstrates that Schiff bases derived from pyridine carbohydrazides possess potent antibacterial and antifungal properties. nih.gov Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.commdpi.com The exploration of this compound derivatives against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans is a highly promising research avenue. nih.govnih.govnih.gov

Anticancer Agents: Numerous pyridine hydrazide and hydrazone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netasianpubs.orgresearchgate.net Research has identified compounds with significant activity against lung, breast, and colon cancer cell lines, sometimes surpassing the efficacy of standard drugs. nih.govnih.govresearchgate.net Investigating the anticancer potential of this compound derivatives is a logical and compelling next step.

Anti-inflammatory and Antioxidant Activity: Some studies have explored the anti-inflammatory and antioxidant capabilities of this class of compounds. nih.govnih.gov The hydrazide moiety can contribute to radical scavenging, and derivatives have shown potential in assays like the DPPH radical scavenging test. nih.gov This suggests a secondary but valuable therapeutic application to explore.

Table 1: Established Research Frontiers for Pyridine Carbohydrazide Derivatives

| Research Frontier | Key Findings for Analogous Compounds | Potential Targets for this compound Studies | References |

|---|---|---|---|

| Antimicrobial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi. Some derivatives show low Minimum Inhibitory Concentrations (MICs). | S. aureus, E. coli, P. aeruginosa, C. albicans, Multidrug-Resistant (MDR) strains. | nih.govmdpi.commdpi.comresearchgate.net |

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines (leukemia, melanoma, breast, lung, colon). Some compounds are more potent than reference drugs like Sunitinib or 5-Fluorouracil. | HCT-116 (Colorectal), A-549 (Lung), MDA-MB-468 (Breast), PC-3 (Prostate). | nih.govnih.govresearchgate.netresearchgate.netnih.gov |

| Anti-inflammatory & Antioxidant | Inhibition of protein denaturation and significant DPPH radical scavenging activity observed in some derivatives. | COX enzymes (predicted via docking), various in vitro antioxidant assays. | nih.govnih.gov |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the promising results from broad screening, significant knowledge gaps persist in the understanding of pyridine carbohydrazides. Addressing these gaps will be crucial for the rational design of more potent and specific therapeutic agents based on the this compound scaffold.

Mechanism of Action: For many active compounds, the precise molecular mechanism of action remains speculative. While molecular docking studies often suggest potential targets like bacterial DNA gyrase or viral proteins, experimental validation is frequently lacking. mdpi.comresearchgate.net Future work should focus on enzymatic assays and cellular studies to confirm these interactions and elucidate the pathways through which these molecules exert their effects.

Structure-Activity Relationship (SAR): Although numerous derivatives are synthesized, systematic SAR studies are often incomplete. A critical gap exists in understanding how specific substituents on the phenyl ring of Schiff base derivatives (e.g., electron-donating vs. electron-withdrawing groups) and their positions influence biological activity. nih.gov A systematic synthesis of a library of derivatives of this compound would be invaluable for establishing clear SAR.

Emerging Therapeutic Targets: Research is expanding to new targets. The potential of carbohydrazide derivatives as inhibitors of enzymes like Early Growth Response-1 (EGR-1) in inflammatory skin diseases or as anti-HIV agents targeting integrase is an emerging field. nih.govnih.gov Applying derivatives of this compound to these novel therapeutic areas could yield significant discoveries.

Methodological Advancements and Integration of Techniques

Advancements in synthetic and analytical techniques are poised to accelerate research into this compound and its derivatives. An integrated approach combining modern synthesis, detailed characterization, and computational analysis is the most effective path forward.

Advanced Synthesis: Modern synthetic methods, such as microwave-assisted synthesis, offer significant advantages over conventional refluxing, including reduced reaction times, higher yields, and cleaner reaction profiles. mdpi.commdpi.com Employing these techniques for the synthesis of this compound derivatives would be highly efficient.

Spectroscopic and Structural Characterization: A comprehensive characterization of novel compounds is fundamental. This includes standard techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm chemical structures. nih.govscholarsresearchlibrary.com Furthermore, single-crystal X-ray crystallography is an invaluable tool for unambiguously determining the three-dimensional structure, including stereochemistry, and for understanding intermolecular interactions in the solid state. nih.gov

Integrated Bio-computational Approaches: The most robust studies seamlessly integrate synthesis, biological screening, and computational chemistry. This workflow typically involves synthesizing a series of compounds, evaluating their biological activity, and then using molecular docking and other computational tools to explain the observed results and predict more potent future derivatives. nih.govnih.gov

Potential for Theoretical Studies and Predictive Modeling in Advancing Understanding of this compound Chemistry

Theoretical and computational chemistry offers powerful tools to investigate this compound at a molecular level, providing insights that are difficult to obtain through experimental means alone.

Molecular Docking: This is the most widely used computational technique in this field. researchgate.net It can predict the binding affinity and orientation of a ligand (e.g., a Schiff base of this compound) within the active site of a target protein. mdpi.comnih.gov This is crucial for prioritizing synthetic targets and for generating hypotheses about the mechanism of action.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a molecule's electronic properties, such as the distribution of electron density (Molecular Electrostatic Potential - MEP), and the energies of frontier molecular orbitals (HOMO-LUMO). dergipark.org.tr These calculations help in understanding the reactivity of the molecule and identifying the sites most likely to be involved in biological interactions.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time. This can validate the stability of the interactions predicted by docking and provide a more realistic representation of the binding event in a biological environment. researchgate.netabo.fi

Table 2: Theoretical and Predictive Modeling Techniques

| Technique | Application for this compound Research | Expected Outcome | References |

|---|---|---|---|

| Molecular Docking | Predict binding modes and affinities with target enzymes (e.g., DNA gyrase, topoisomerase, kinases). | Identification of key amino acid interactions; prediction of biological activity; rationalization of SAR. | mdpi.comnih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculate electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP). | Understanding of molecular reactivity, charge distribution, and spectroscopic properties. | dergipark.org.tr |

| Molecular Dynamics (MD) | Simulate the stability and dynamics of the ligand-protein complex in a solvated environment. | Validation of docking results; assessment of binding stability over time. | researchgate.netabo.fi |

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxypyridine-3-carbohydrazide?

- Methodological Answer : The synthesis typically involves condensation of 2-ethoxypyridine-3-carboxylic acid derivatives with hydrazine. For example, hydrazide formation can be achieved via activation of the carboxylic acid (e.g., using thionyl chloride to generate the acid chloride) followed by reaction with hydrazine hydrate. Reaction conditions (solvent, temperature, and catalyst) vary; highlights analogous procedures for dihydropyridine-carbohydrazide derivatives, where refluxing in ethanol with catalytic acetic acid yielded 85–90% purity after recrystallization.

- Key Reaction Parameters :

| Reagent | Solvent | Temperature | Yield | Purity (Post-Recrystallization) |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux (78°C) | ~75% | ≥95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : NMR (¹H and ¹³C) and FT-IR are critical. In , ¹H NMR confirmed hydrazide proton signals at δ 10.2–11.5 ppm, while FT-IR showed N-H stretches at 3200–3300 cm⁻¹ and C=O at 1650–1680 cm⁻¹. Mass spectrometry (ESI-MS) provides molecular ion validation. For structural ambiguity, X-ray crystallography (using SHELX programs, as in ) resolves bond geometries.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid prolonged storage due to degradation risks ( ). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Monitor for respiratory irritation ( ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates electronic properties (e.g., HOMO-LUMO gaps). ’s Colle-Salvetti correlation-energy model can predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like glucosamine-6-phosphate synthase ( ).

- Example Docking Results :

| Compound | Binding Energy (kcal/mol) | Key Residue Interactions |

|---|---|---|

| Ligand 1 (analog) | -8.2 | Arg-73, Asp-122 (hydrogen bonds) |

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Cross-validate using multiple techniques. For example, if DFT-predicted IR peaks deviate from experimental FT-IR, re-examine solvent effects or basis set choices. used Gaussian 09W with B3LYP/6-31G(d) for IR simulations, aligning with experimental data after scaling factors. If discrepancies persist, consider dynamic effects (e.g., solvation) or crystal packing ( ).

Q. What strategies optimize reaction yields for this compound derivatives under varying conditions?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature). achieved optimal yields (85–90%) with ethanol as solvent and 5 mol% acetic acid. For air-sensitive steps, inert atmospheres (N₂/Ar) prevent oxidation. Monitor reaction progress via TLC or HPLC.

Q. How is crystallographic data validated for hydrazide derivatives like this compound?

- Methodological Answer : Refinement programs (SHELXL, ) assess data quality via R-factors and residual density maps. For example, recommends checking for over-parameterization and validating hydrogen bonding networks. CIF files should be deposited in crystallographic databases (e.g., CCDC) for peer review.

Data Contradiction Analysis Example

Scenario : Experimental ¹H NMR shows a singlet for NH₂, but computational models predict splitting.

Resolution :

Confirm sample purity (HPLC).

Re-examine NMR conditions (e.g., DMSO-d₆ may cause peak broadening).

Simulate NMR spectra (e.g., using ACD/Labs) with explicit solvent and exchange effects.

Compare with crystallographic data (if available) to confirm tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.